6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-(ethoxymethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-12-5-7-4-8(9)11-6(2)10-7/h4H,3,5H2,1-2H3,(H2,9,10,11) |
InChI Key |
GSTFFWWFVNMHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 6 Ethoxymethyl 2 Methylpyrimidin 4 Amine
Classical Synthetic Approaches to 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Classical approaches to substituted pyrimidines often rely on the stepwise functionalization of a pre-existing pyrimidine (B1678525) ring or the construction of the ring from acyclic precursors. These methods, while sometimes lengthy, are robust and well-understood.
A common and logical classical strategy for synthesizing this compound involves the modification of a simpler, commercially available pyrimidine. A plausible multi-step pathway begins with a compound such as 2-amino-4-chloro-6-methylpyrimidine. The synthesis would proceed through several key transformations:
Side-Chain Functionalization : The 6-methyl group is the precursor to the ethoxymethyl side chain. This transformation can be achieved by first converting the methyl group into a more reactive intermediate. A common method is radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, which would yield 6-(bromomethyl)-2-amino-4-chloropyrimidine.
Ether Formation : The bromomethyl intermediate is highly susceptible to nucleophilic substitution. Reaction with sodium ethoxide in an ethanol (B145695) solvent (a Williamson ether synthesis) would displace the bromide and form the desired ethoxymethyl group, yielding 4-chloro-6-(ethoxymethyl)-2-methylpyrimidine (B1480971).
Amination : The final step is the introduction of the amino group at the C4 position. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Heating the 4-chloro intermediate with a source of ammonia (B1221849) (such as ammonia in an alcoholic solvent or ammonium (B1175870) hydroxide) displaces the chlorine atom to yield the final product, this compound.
An alternative pathway could involve starting with 2-amino-6-methylpyrimidin-4-ol (the tautomer of 2-amino-6-methyl-4(3H)-pyrimidinone). The methyl group could be oxidized to a hydroxymethyl group, which is then etherified to the ethoxymethyl group. Finally, the 4-hydroxyl group would need to be converted to the 4-amino group, a transformation that often proceeds by chlorination (e.g., with POCl₃) followed by amination as described above. The synthesis of a 6-hydroxymethylpyrimidine from a 6-methyluracil (B20015) derivative has been described, lending feasibility to this approach. researchgate.net
Table 1: Plausible Multi-step Classical Synthesis
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1 | 2-Amino-4-chloro-6-methylpyrimidine | NBS, Benzoyl Peroxide | 6-(Bromomethyl)-2-amino-4-chloropyrimidine | Radical Bromination |
| 2 | 6-(Bromomethyl)-2-amino-4-chloropyrimidine | Sodium Ethoxide, Ethanol | 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine | Williamson Ether Synthesis |
| 3 | 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine | Ammonia (aq. or in alcohol) | This compound | Nucleophilic Aromatic Substitution |
A seemingly direct approach to functionalization might involve the reaction of a simpler pyrimidine, such as 2-methylpyrimidin-4-amine (B183355), with an alkylating agent like ethyl bromide. However, this strategy is not viable for introducing an ethoxy group onto the 6-methyl substituent. The primary sites of nucleophilicity in 2-methylpyrimidin-4-amine are the nitrogen atoms of the amino group and the pyrimidine ring, not the carbon atoms of the 6-methyl group.
Amines are well-established nucleophiles and readily react with alkyl halides. The reaction between 2-methylpyrimidin-4-amine and ethyl bromide would proceed via nucleophilic attack from the exocyclic amino group (or a ring nitrogen) on the electrophilic carbon of ethyl bromide. This would result in N-alkylation, producing N-ethyl-2-methylpyrimidin-4-amine, and potentially further alkylation to yield diethyl and triethyl ammonium salts. This reaction pathway does not lead to the formation of a C-O bond at the 6-position and therefore cannot be used to synthesize the target compound.
The optimization of any multi-step synthesis hinges on the careful selection of solvents and catalysts to maximize yield, purity, and reaction rate.
Solvents : The choice of solvent is critical for each step of the classical synthesis. For the amination of 4-chloropyrimidines, alcoholic solvents or even water can be effective. nih.gov Water is a sustainable and inexpensive solvent, and studies have shown that hydrochloric acid-promoted amination of fused pyrimidines can proceed at a higher rate in water compared to organic solvents like DMF or alcohols. nih.govacs.org For the Williamson ether synthesis, a polar aprotic solvent like DMF or DMSO can be used, or the alcohol corresponding to the alkoxide (ethanol in this case) can serve as both reactant and solvent.
Catalysts : Catalysis plays a significant role in modern pyrimidine synthesis. While the classical pathway described may use stoichiometric reagents (like a base for ether synthesis), related transformations can be catalyzed. For instance, the amination of chloropyrimidines can be promoted by acid. nih.gov In more advanced applications, palladium catalysts are used for highly regioselective amination of dichloropyrimidines, favoring substitution at the C4 position. acs.org The choice of base is also crucial; in the ether formation step, a strong base like sodium hydride or sodium ethoxide is required to deprotonate the alcohol and form the nucleophilic alkoxide.
Advanced Synthetic Strategies for Pyrimidine Scaffolds
Modern synthetic chemistry offers more sophisticated and often more efficient strategies for the construction of complex molecules. These can include novel activation methods and late-stage functionalization techniques.
An advanced alternative to the classical Williamson ether synthesis for converting the 6-hydroxymethyl intermediate to the 6-ethoxymethyl group involves activation of the hydroxyl group via phosphorylation. Alcohols are poor leaving groups, but they can be converted into excellent leaving groups, such as phosphate (B84403) esters.
The mechanism involves two key steps:
Phosphorylation : The 6-hydroxymethylpyrimidine intermediate is reacted with a phosphorylating agent, such as diethyl chlorophosphate, in the presence of a non-nucleophilic base (e.g., triethylamine). This converts the hydroxyl group (-OH) into a diethyl phosphate ester (-OPO(OEt)₂), which is an excellent leaving group.
Ethanolysis : The activated phosphate intermediate is then treated with a source of ethoxide, typically generated from ethanol and a base. The ethoxide ion acts as a nucleophile and displaces the diethyl phosphate group in an SN2 reaction, yielding the final 6-ethoxymethylpyrimidine product.
This method can offer advantages in cases where classical methods (like converting the alcohol to a halide first) might be problematic due to harsh conditions or side reactions.
A powerful and convergent advanced strategy involves installing the key 4-amino group at the final stage of the synthesis on a fully elaborated pyrimidine core. This approach, known as late-stage functionalization, is highly efficient.
The synthesis would begin with the construction of a 4-chloro-6-(ethoxymethyl)-2-methylpyrimidine intermediate, as described in section 2.1.1. The critical final step is the "direct amination" of this intermediate. This reaction is a nucleophilic aromatic substitution (SNAr), where an ammonia equivalent attacks the electron-deficient C4 position, displacing the chloride leaving group.
Table 2: Comparison of Amination Conditions
| Reagent/Catalyst | Solvent | Temperature | Notes | Reference |
| Aniline / HCl | Water | 80 °C | Water can be a superior solvent for amination. | nih.govacs.org |
| Aniline (no acid) | 2-Propanol | 80 °C | Slower reaction compared to aqueous acidic conditions. | nih.gov |
| Secondary Amines / Pd-catalyst | Toluene | Reflux | Highly regioselective for C4 amination in dichloropyrimidines. | acs.org |
| Ammonia | Ethanol | Sealed tube, >100 °C | Standard conditions for introducing an amino group. | nih.gov |
This direct amination is a robust and widely used method in the synthesis of medicinal compounds. nih.gov The reaction conditions can be tuned, from heating with aqueous or alcoholic ammonia in a sealed vessel to using advanced palladium-catalyzed amination protocols (Buchwald-Hartwig amination), which can proceed under milder conditions and tolerate a wider range of functional groups.
Nucleophilic Substitution Reactions on Pyrimidine Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the functionalization of pyrimidine rings, particularly for the introduction of amino groups. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. This reactivity is often enhanced by the presence of electron-withdrawing groups and can be directed by the strategic placement of leaving groups, typically halogens.
In the context of synthesizing this compound, a plausible and efficient route involves the nucleophilic substitution of a chlorine atom at the 4-position of a suitable pyrimidine precursor. A key intermediate for this transformation is 4-chloro-6-(ethoxymethyl)-2-methylpyrimidine. This precursor, being commercially available, provides a direct and practical starting point for the introduction of the 4-amino group cymitquimica.com.
The reaction mechanism proceeds via a two-step addition-elimination pathway. An amine nucleophile, such as ammonia or an ammonia equivalent, attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the chloro leaving group. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyrimidine ring and stabilized by the nitrogen atoms. The aromaticity of the pyrimidine ring is temporarily broken in this step. In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-amino-substituted product.
The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a critical consideration. In pyrimidine systems, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. The presence of substituents can further influence this selectivity. For the synthesis of this compound from its 4-chloro precursor, the reaction with an amino nucleophile is highly directed to the C4 position, leading to the desired product in good yield.
A general reaction scheme for this transformation is presented below:

A plausible synthetic route to this compound via nucleophilic aromatic substitution.
Detailed research on related systems has shown that reaction conditions for such aminations can be optimized by varying the solvent, temperature, and the nature of the base used to neutralize the liberated HCl. Common solvents include alcohols, such as ethanol or isopropanol, and the reactions are often carried out at elevated temperatures to ensure a reasonable reaction rate.
Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis (e.g., Suzuki–Miyaura Conditions)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine chemistry provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly noteworthy for its mild reaction conditions and high functional group tolerance.
While a direct Suzuki-Miyaura coupling to install the ethoxymethyl group at the 6-position of a pre-existing 2-methylpyrimidin-4-amine core is conceivable, a more common strategy involves the coupling of a suitably functionalized pyrimidine with a boronic acid or ester. For instance, a 6-halopyrimidine derivative could be coupled with an ethoxymethylboronic acid ester, though the stability and availability of such a reagent would be a key consideration.
A more strategically sound approach would be to construct the pyrimidine ring with the 2-methyl and 4-amino groups already in place, along with a leaving group (e.g., a chlorine or bromine atom) at the 6-position. This 6-halopyrimidine could then undergo a Suzuki-Miyaura coupling with a suitable organoboron reagent to introduce the ethoxymethyl moiety. However, a more direct application of Suzuki-Miyaura coupling in the synthesis of related structures often involves the formation of aryl- or heteroaryl-substituted pyrimidines mdpi.com.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and can significantly impact the reaction yield and selectivity. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands.
Below is a table summarizing typical components used in Suzuki-Miyaura reactions for the functionalization of pyrimidines:
| Component | Examples | Role in the Reaction |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The catalyst that facilitates the cross-coupling. |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |
| Solvent | Dioxane, Toluene, DMF, Water | Solubilizes the reactants and influences the reaction rate and outcome. |
| Organoboron Reagent | Arylboronic acids, Alkylboronic esters | The source of the organic group to be coupled to the pyrimidine ring. |
While direct examples of the Suzuki-Miyaura synthesis of this compound are not prevalent in the literature, the principles of this powerful reaction are readily applicable to the synthesis of a wide array of substituted pyrimidines, and it remains a viable, albeit potentially indirect, route to the target compound.
Intramolecular Cyclization Approaches to Related Pyrimidine Derivatives
Intramolecular cyclization represents a powerful strategy for the construction of heterocyclic rings, including the pyrimidine core. These methods often offer high efficiency and stereocontrol due to the proximity of the reacting functional groups within the same molecule.
Radical cyclizations proceed through radical intermediates and are typically initiated by the homolytic cleavage of a weak bond. These reactions are known for their ability to form rings under mild conditions and their tolerance of a wide range of functional groups.
In the context of pyrimidine synthesis, a hypothetical radical-mediated cyclization approach to a derivative related to this compound could involve a precursor containing a radical precursor (e.g., a halide or a xanthate) and a suitable acceptor, such as a nitrile or an alkyne. The cyclization would be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator, like tributyltin hydride (Bu₃SnH).
The general mechanism involves:
Initiation: Generation of a radical from the initiator.
Propagation:
Formation of a radical on the substrate by reaction with the initiator or mediator radical.
Intramolecular attack of the radical onto a multiple bond to form a cyclic radical.
Quenching of the cyclic radical to form the product and regenerate the propagating radical.
Termination: Combination of two radical species.
While specific examples for the synthesis of this compound via radical cyclization are scarce, the methodology has been successfully applied to the synthesis of various fused pyrimidine systems.
Hydride transfer cyclizations are a class of reactions where an intramolecular hydride shift initiates a cyclization cascade. These reactions are often catalyzed by Lewis or Brønsted acids and can proceed with high stereoselectivity.
A hypothetical application of this method to a pyrimidine derivative could involve a substrate with a suitably positioned hydride donor and an electrophilic acceptor. For instance, an enamine or enol ether functionality could be designed to cyclize onto an iminium or oxonium ion generated in situ. The reaction is driven by the formation of a stable heterocyclic ring.
These methods are particularly useful for the synthesis of reduced or partially saturated heterocyclic systems, which can then be oxidized to the aromatic pyrimidine if desired. The key advantage of hydride transfer cyclizations is their ability to generate complex polycyclic structures in a single step with high atom economy.
Green Chemistry Principles and Sustainable Synthesis of Pyrimidine Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rasayanjournal.co.inkuey.netpowertechjournal.combenthamdirect.comresearchgate.net. In the synthesis of pyrimidine analogues, these principles are increasingly being applied to develop more environmentally benign and efficient methods.
Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods nih.govbeilstein-archives.orgresearchgate.net. The effects of ultrasound are attributed to acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.
In the synthesis of pyrimidines, ultrasound has been successfully employed to promote various reactions, including multicomponent reactions and cyclocondensations dntb.gov.ua. For the synthesis of 4-aminopyrimidine (B60600) derivatives, an ultrasound-assisted nucleophilic aromatic substitution reaction could offer significant advantages. The enhanced mixing and mass transfer under ultrasonic irradiation could lead to a faster reaction rate and potentially allow for the use of less harsh conditions.
A comparative study of a hypothetical ultrasound-assisted synthesis of this compound versus a conventional thermal method is outlined in the table below:
| Parameter | Conventional Thermal Method | Ultrasound-Assisted Method |
| Energy Source | Oil bath, heating mantle | Ultrasonic bath or probe |
| Reaction Time | Potentially several hours | Often reduced to minutes |
| Reaction Temperature | Typically elevated | Can often be performed at lower temperatures |
| Yield | Variable | Often improved |
| By-products | May be more significant | Often reduced due to cleaner reaction profiles |
The application of ultrasound in the synthesis of this compound and its analogues represents a promising avenue for developing more sustainable and efficient manufacturing processes, aligning with the core tenets of green chemistry tandfonline.com.
Enzymatic and Chemical Biomass Conversion Routes
The synthesis of pyrimidine scaffolds from biomass represents a significant step towards sustainable chemical manufacturing. These routes leverage biological pathways and chemical catalysis to convert renewable feedstocks into valuable nitrogen-containing heterocycles.
Enzymatic Pyrimidine Biosynthesis:
The primary enzymatic route for pyrimidine formation is the de novo synthesis pathway, which builds the pyrimidine ring from simple, ubiquitous precursors. This multi-step process is a cornerstone of nucleotide metabolism in virtually all organisms. nih.gov The pathway commences with the synthesis of carbamoyl (B1232498) phosphate from glutamine, carbon dioxide, and ATP, catalyzed by carbamoyl phosphate synthetase. youtube.com This intermediate then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase. nih.gov
A series of subsequent enzymatic reactions, including a dehydrative cyclization and an oxidation, lead to the formation of orotate (B1227488) (orotic acid), the first complete pyrimidine ring in the pathway. nih.gov This core structure is then further modified and ultimately attached to a phosphoribosyl group to form nucleotides. youtube.com The key steps and enzymes involved in forming the foundational orotate ring are summarized in Table 1.
Recent research has demonstrated that these biosynthetic reactions can also proceed non-enzymatically under plausible prebiotic conditions (e.g., 60 °C in the presence of certain metal ions), suggesting that life may have refined existing geochemical reaction pathways rather than inventing them entirely. nih.gov
Biomass as a Feedstock:
Biomass can serve as a rich source of the basic building blocks required for these enzymatic pathways. Lignocellulosic biomass, for instance, can be processed through thermal, catalytic, or fermentative methods to produce prochiral ketones. csic.es These ketones can then be converted into valuable chiral amines using enzymes. Chemo-enzymatic cascade processes offer an efficient route; for example, a prochiral ketone can be synthesized from biomass-derived aldehydes and ketones via an aldol (B89426) condensation, followed by stereoselective amination using an ω-transaminase. csic.es This highlights a viable strategy for producing chiral amino-substituted compounds from renewable resources.
Table 1: Key Enzymatic Steps in De Novo Orotate Synthesis
| Step | Reactants | Key Enzyme | Product |
|---|---|---|---|
| 1 | Glutamine + CO₂ + 2 ATP | Carbamoyl Phosphate Synthetase II | Carbamoyl Phosphate |
| 2 | Carbamoyl Phosphate + Aspartate | Aspartate Transcarbamoylase | Carbamoyl Aspartate |
| 3 | Carbamoyl Aspartate | Dihydroorotase | Dihydroorotate (B8406146) |
| 4 | Dihydroorotate + NAD⁺ | Dihydroorotate Dehydrogenase | Orotate |
Stereoselective Synthesis Methodologies for Pyrimidine Scaffolds
Achieving stereocontrol is crucial when synthesizing biologically active molecules, and various methodologies have been developed for the stereoselective synthesis of pyrimidine-containing compounds. These approaches can be broadly categorized into enzymatic and chemical methods.
Enzymatic Stereoselective Synthesis:
Biocatalysis offers exceptional efficiency and stereoselectivity for synthesizing chiral molecules under mild conditions. nih.gov Engineered enzymes are particularly powerful tools for creating chiral amines, a key feature of the target molecule's class.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor substrate to a prochiral ketone, producing a chiral amine with high enantiomeric excess. nih.gov Protein engineering has significantly expanded the substrate scope of transaminases, enabling their use for bulky and complex pharmaceutical intermediates. nih.govnih.gov Isopropylamine is often used as an efficient amino donor in these reactions. google.com
Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of aldehydes or ketones using ammonia as the amino donor and NAD(P)H as a cofactor. nih.gov Enzyme engineering has been successfully applied to modify the substrate specificity of natural dehydrogenases, such as phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase, to create AmDHs capable of synthesizing a wide range of chiral amines. nih.gov
Chemical Stereoselective Synthesis:
While enzymatic methods are powerful, traditional organic synthesis also provides routes to chiral pyrimidine derivatives. One notable strategy involves the NaOH-catalyzed rearrangement of propargylic hydroxylamines, which provides highly stereoselective access to Cbz-protected β-enaminones. organic-chemistry.org These β-enaminones are versatile intermediates that can be subsequently cyclized to form pyrimidines, transferring the initial stereochemistry to the final product. organic-chemistry.orgmdpi.com
Another approach involves conjugating the pyrimidine scaffold with a molecule that is already chiral. For instance, various chloropyrimidines can undergo nucleophilic substitution with a chiral amine linker. The resulting diastereomeric or enantiomeric products can then be purified and their stereochemical integrity confirmed using techniques like reversed-phase chiral HPLC. mdpi.com
Table 2: Overview of Stereoselective Synthesis Methodologies for Amine-Containing Scaffolds
| Methodology | Catalyst/Enzyme Type | Reaction Type | Product Type | Key Features |
|---|---|---|---|---|
| Enzymatic | Engineered ω-Transaminase (ATA) | Asymmetric Amination | Chiral Amine | High stereoselectivity; uses prochiral ketones and an amine donor (e.g., isopropylamine). csic.esgoogle.com |
| Enzymatic | Engineered Amine Dehydrogenase (AmDH) | Reductive Amination | Chiral Amine | Uses prochiral ketones/aldehydes and ammonia; requires NAD(P)H cofactor. nih.gov |
| Chemical | Base-Catalyzed Rearrangement | Rearrangement/Cyclization | Chiral Pyrimidine Precursor | Stereoselective formation of β-enaminones from propargylic hydroxylamines. organic-chemistry.org |
| Chemical | Nucleophilic Substitution | Conjugation | Chiral Pyrimidine Conjugate | Attaches a pre-existing chiral molecule to a pyrimidine core. mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Ethoxymethyl 2 Methylpyrimidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive picture of the molecular framework can be assembled.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton group. The chemical shift (δ) of these signals is influenced by the electron density around the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons. oregonstate.edulibretexts.org
The anticipated signals for this compound would include:
A singlet for the pyrimidine (B1678525) ring proton (H-5).
A singlet for the methyl group protons at the C2 position.
A broad singlet for the amine (-NH₂) protons, which can exchange with deuterium (B1214612) in solvents like D₂O.
A singlet for the methylene (B1212753) protons of the ethoxymethyl group attached to the pyrimidine ring (-CH₂-O).
A quartet for the methylene protons of the ethyl group (-O-CH₂-CH₃), coupled to the adjacent methyl protons.
A triplet for the terminal methyl protons of the ethyl group (-O-CH₂-CH₃), coupled to the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH₂ (Amine) | 5.0 - 6.0 | Broad Singlet | 2H |
| H-5 (Pyrimidine Ring) | ~6.3 | Singlet | 1H |
| -CH₂- (on Pyrimidine) | ~4.5 | Singlet | 2H |
| -O-CH₂- (Ethyl) | ~3.6 | Quartet | 2H |
| -CH₃ (on Pyrimidine) | ~2.4 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. oregonstate.edulibretexts.orgpdx.edu
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. pdx.eduucl.ac.uk
The expected ¹³C NMR signals include:
Signals for the quaternary carbons of the pyrimidine ring (C2, C4, C6), typically appearing in the range of 160-170 ppm.
A signal for the C5 carbon of the pyrimidine ring, which is expected to be more upfield.
Signals for the carbons of the ethoxymethyl side chain: the methylene carbon attached to the ring, the methylene carbon of the ethyl group, and the terminal methyl carbon of the ethyl group.
A signal for the methyl group attached to the C2 position of the pyrimidine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (Pyrimidine Ring) | ~164 |
| C2 (Pyrimidine Ring) | ~163 |
| C6 (Pyrimidine Ring) | ~160 |
| C5 (Pyrimidine Ring) | ~108 |
| -CH₂- (on Pyrimidine) | ~73 |
| -O-CH₂- (Ethyl) | ~66 |
| -CH₃ (on Pyrimidine) | ~25 |
Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and related structures. ucl.ac.uktestbook.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. nih.govyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key cross-peak would be observed between the methylene protons (~3.6 ppm) and the methyl protons (~1.2 ppm) of the ethoxy group, confirming their connectivity within the ethyl fragment.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org This allows for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals. For example, the singlet at ~4.5 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~73 ppm in the ¹³C spectrum, confirming this as the -CH₂- group attached to the pyrimidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.comlibretexts.org HMBC is particularly powerful for connecting different parts of the molecule and confirming the placement of substituents. Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the methylene protons of the ethoxymethyl group (~4.5 ppm) to the C6 carbon of the pyrimidine ring.
A correlation from the methyl protons at C2 (~2.4 ppm) to both the C2 and the neighboring C4 and C6 carbons of the pyrimidine ring.
A correlation from the pyrimidine H-5 proton (~6.3 ppm) to the C4 and C6 carbons.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like pyrimidine derivatives. mdpi.com In positive ion mode, the analyte is typically protonated to form a quasi-molecular ion [M+H]⁺.
For this compound (C₈H₁₃N₃O), the neutral molecular weight is approximately 167.21 g/mol . In an ESI-MS experiment, the primary ion observed would be the protonated molecule.
Table 3: Expected ESI-MS Data for this compound
| Ion Species | Formula | Calculated m/z |
|---|
The detection of this ion at the expected m/z value provides strong evidence for the molecular weight of the synthesized compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information that can confirm the identity of the compound. gbiosciences.comsapub.org The fragmentation of pyrimidine derivatives is often characterized by cleavage of side chains and fission of the heterocyclic ring. sapub.orgescholarship.org
For the [M+H]⁺ ion of this compound (m/z ~168.2), several key fragmentation pathways can be predicted:
Loss of ethylene (B1197577): A common fragmentation for ethoxy groups can lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment ion corresponding to the hydroxymethyl-substituted pyrimidine.
Loss of the ethoxy group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).
Alpha-cleavage: Cleavage of the bond between the pyrimidine ring and the methylene group of the side chain is a characteristic fragmentation pathway for substituted heterocycles. gbiosciences.comlibretexts.orgmiamioh.edu This could lead to the loss of the entire ethoxymethyl group.
Table 4: Predicted Major Fragment Ions in MS/MS of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Possible Fragment Structure |
|---|---|---|---|
| ~168.2 | C₂H₄ (28 Da) | ~140.2 | Protonated 6-(hydroxymethyl)-2-methylpyrimidin-4-amine |
| ~168.2 | CH₂O (30 Da) | ~138.2 | Loss of formaldehyde (B43269) from the side chain |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data for this compound could be located. This analysis is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal system, which remain uncharacterized in the scientific literature.
Analysis of Supramolecular Aggregation and Intermolecular Interactions
Without crystallographic data, a detailed analysis of the supramolecular aggregation and specific intermolecular interactions (such as hydrogen bonding or π-π stacking) that govern the crystal packing of this compound cannot be performed.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
A specific, experimentally determined FT-IR spectrum for this compound is not available in reviewed literature or spectral databases. This prevents the creation of a data table listing the characteristic vibrational frequencies and their corresponding functional group assignments (e.g., N-H, C-N, C=C, C-O-C stretches).
Fourier-Transform Raman (FT-Raman) Spectroscopy
Similarly, no FT-Raman spectroscopic data for this compound has been published. This information is necessary for identifying and assigning the Raman-active vibrational modes, which often complement FT-IR data for a complete vibrational analysis.
Computational and Theoretical Chemistry Approaches in the Study of 6 Ethoxymethyl 2 Methylpyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic energies, and a host of other properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems.
For this compound, DFT calculations can be employed to determine its optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT is used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
Theoretical studies on similar pyrimidine (B1678525) derivatives have demonstrated the utility of DFT in elucidating their structural and electronic characteristics. For instance, a DFT study on 2-amino-6-methyl pyrimidine-4-one, a related compound, successfully calculated its structural data and stability in various solvents. While specific DFT data for this compound is not publicly available, a hypothetical output of such a calculation is presented in Table 1 for illustrative purposes.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -632.1234 |
| HOMO Energy (eV) | -6.543 |
| LUMO Energy (eV) | -1.234 |
| HOMO-LUMO Gap (eV) | 5.309 |
| Dipole Moment (Debye) | 3.456 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. It provides a localized picture of the electron density, translating the complex molecular orbitals into familiar chemical concepts like bonds, lone pairs, and atomic charges.
In the context of this compound, NBO analysis can reveal the nature of the intramolecular interactions. It quantifies the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). These interactions, often referred to as hyperconjugation, are crucial for understanding the molecule's stability. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.
NBO analysis also provides a detailed picture of the charge distribution by calculating the natural atomic charges on each atom. This is essential for understanding the molecule's electrostatic potential and its propensity to interact with other molecules. For example, the analysis can pinpoint the most electronegative and electropositive sites on this compound, which are likely to be involved in intermolecular interactions. A hypothetical summary of an NBO analysis is provided in Table 2.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-N3) | 25.4 |
| π(C5-C6) | π(N1-C2) | 18.9 |
| LP(1) N(amine) | σ(C4-C5) | 5.2 |
| σ(C-H)methyl | σ(N1-C2) | 2.8 |
Molecular Modeling and Simulation Techniques
While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and simulation techniques are employed to study its behavior in a biological environment and its interactions with other molecules.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand.
For this compound, molecular docking studies would involve docking the molecule into the active site of various protein targets. Pyrimidine derivatives are known to interact with a wide range of proteins, including kinases and dihydrofolate reductase. The docking process generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. While no specific docking studies for this compound have been published, Table 3 illustrates the kind of information that would be obtained from such a study against a hypothetical kinase target.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | Amine group with Asp145; Pyrimidine N1 with Ser89 |
| Hydrophobic Interactions | Methyl group with Leu23; Ethoxy group with Val78, Ile130 |
| Interacting Residues | Asp145, Ser89, Leu23, Val78, Ile130, Phe80 |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides a detailed view of the dynamic behavior of a system, including conformational changes and intermolecular interactions.
In the study of this compound, MD simulations can be used to assess its conformational stability, both in isolation and when bound to a biological target. By simulating the molecule's movement in a solvent (typically water) over a period of nanoseconds to microseconds, researchers can identify the most stable conformations and the flexibility of different parts of the molecule, such as the ethoxymethyl side chain.
When applied to a ligand-protein complex identified through molecular docking, MD simulations can provide a more realistic and dynamic picture of the binding. These simulations can be used to assess the stability of the binding pose and the key interactions over time. This helps to validate the docking results and provides a deeper understanding of the binding thermodynamics.
Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies are a crucial component of medicinal chemistry and drug design. SAR methodologies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs with systematic modifications to different parts of the molecule.
The core structure consists of a 2-methylpyrimidin-4-amine (B183355) scaffold with an ethoxymethyl group at the 6-position. SAR studies on related 2,4-diaminopyrimidine (B92962) and 6-substituted pyrimidine series have provided valuable insights. researchgate.netnih.govnih.gov For example, modifications to the substituent at the 6-position can significantly impact biological activity. The size, lipophilicity, and hydrogen bonding capacity of this group can influence how the molecule fits into a binding pocket and interacts with the target.
Similarly, modifications to the 2-methyl group or the 4-amino group would be explored. For instance, replacing the methyl group with other alkyl or aryl groups, or substituting the amino group with different functionalities, could lead to changes in potency, selectivity, and pharmacokinetic properties.
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build mathematical models that correlate structural features with biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective molecules. The general principles of SAR for this class of compounds suggest that even minor structural changes can lead to significant differences in biological profiles.
Application of SAR Principles to Pyrimidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. researchgate.netnih.gov For pyrimidine derivatives, SAR principles are crucial in optimizing their therapeutic potential. The pyrimidine scaffold is a common feature in a multitude of biologically active compounds, and the nature and position of its substituents significantly modulate its activity. researchgate.nethumanjournals.com
In the case of this compound, the SAR can be dissected by considering the contributions of each substituent on the pyrimidine core:
The 4-amino group: The amine at the C4 position is a critical hydrogen bond donor and acceptor, often essential for interaction with biological targets. Its basicity and steric hindrance can be modulated by substitution, which in turn affects binding affinity.
The 2-methyl group: The small, lipophilic methyl group at the C2 position can influence the molecule's interaction with hydrophobic pockets in a target protein. It can also affect the electronic properties of the pyrimidine ring.
The 6-ethoxymethyl group: This substituent at the C6 position is more complex, featuring a flexible ether linkage and a terminal ethyl group. The ether oxygen can act as a hydrogen bond acceptor, while the ethyl group contributes to the molecule's lipophilicity. The flexibility of this group allows it to adopt various conformations to fit into a binding site.
A hypothetical SAR study on a series of analogs of this compound might explore how variations in these substituents affect a specific biological activity, such as enzyme inhibition. The findings could be summarized in a table similar to the one below.
| Compound | R1 (at C2) | R2 (at C6) | Inhibitory Concentration (IC50, µM) |
|---|---|---|---|
| 1 | -CH3 | -CH2OCH2CH3 | 5.2 |
| 2 | -H | -CH2OCH2CH3 | 15.8 |
| 3 | -CH3 | -H | 25.1 |
| 4 | -CH3 | -CH2OH | 8.9 |
| 5 | -CH3 | -CH2OCH3 | 6.5 |
From such a table, one could infer that the 2-methyl group and the 6-ethoxymethyl group are both important for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
For a series of pyrimidine derivatives including this compound, a QSAR model could be developed to predict their activity against a particular target. researchgate.net The process would involve:
Data Set Preparation: A series of pyrimidine analogs with known biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation linking the descriptors to the activity.
Model Validation: The predictive power of the model would be assessed using statistical metrics.
A hypothetical QSAR equation for a series of pyrimidine derivatives might look like this:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_donors + 1.2
Where:
LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
MW is the molecular weight.
H-bond_donors is the number of hydrogen bond donors.
Such a model could then be used to predict the activity of new, unsynthesized pyrimidine derivatives. researchgate.net
Predictive Computational Tools in Medicinal Chemistry Research
Predictive computational tools are integral to modern medicinal chemistry, enabling the in silico assessment of a compound's properties and potential as a drug candidate.
Theoretical Prediction of Chemical Properties (e.g., Volatility, Reactivity)
Computational chemistry methods, such as density functional theory (DFT), can be used to predict a wide range of chemical properties for this compound. researchgate.net These predictions can provide valuable insights into the compound's behavior and stability. nih.gov
For instance, the volatility of a compound is related to its vapor pressure, which can be estimated from its calculated enthalpy of vaporization. The reactivity of the molecule can be assessed by examining its molecular orbital energies (HOMO and LUMO) and electrostatic potential map. researchgate.net These calculations can help to identify the most likely sites for metabolic attack or chemical degradation.
A table summarizing some predicted properties for this compound is presented below.
| Property | Predicted Value | Method |
|---|---|---|
| LogP | 1.5 | Computational (e.g., ALOGPS) |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Computational |
| HOMO Energy | -8.5 eV | DFT |
| LUMO Energy | -1.2 eV | DFT |
| Dipole Moment | 2.1 D | DFT |
In Silico Tools for Scaffold Design and Lead Optimization Strategies
In silico tools play a crucial role in the design of new molecular scaffolds and the optimization of lead compounds. nih.gov For this compound, these tools can be used to explore modifications that might enhance its activity and drug-like properties.
One common technique is scaffold hopping , where the pyrimidine core of the molecule is replaced with other chemical moieties that maintain a similar spatial arrangement of the key interacting groups. acs.orgresearchgate.net This can lead to the discovery of novel chemical series with improved properties.
Lead optimization involves making small, targeted modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic profile. nih.gov For this compound, this could involve, for example, modifying the ethoxymethyl side chain to improve metabolic stability or altering the substitution pattern on the pyrimidine ring to enhance target binding. nih.gov Molecular docking simulations can be used to visualize how these modified compounds might bind to the target protein, providing a rational basis for their design. eurekaselect.com
Chemical Derivatization Strategies and Functional Group Interconversions of 6 Ethoxymethyl 2 Methylpyrimidin 4 Amine
Modifications of the Amino Group
The primary amino group is a key nucleophilic center, making it a prime target for derivatization through reactions such as acylation, silylation, and alkylation.
The amino group of aminopyrimidines can be readily acylated using various reagents. rsc.org This process is frequently employed to introduce a wide range of functional groups, which can alter the compound's physicochemical properties. For analytical applications, particularly in gas chromatography (GC), acylation with fluorinated anhydrides can convert amines into their corresponding fluoroacyl derivatives. jfda-online.com This derivatization increases the volatility and detection sensitivity of the analyte. jfda-online.com
Commonly used reagents for acylation include acyl halides (e.g., pivaloyl chloride, aroyl halides) and acid anhydrides. rsc.org The reaction typically proceeds under basic conditions to neutralize the acid byproduct.
Table 1: Examples of Acylation Reagents and Their Applications
| Reagent Class | Specific Example | Purpose |
|---|---|---|
| Acyl Halides | Pivaloyl Chloride | Introduction of a bulky acyl group. rsc.org |
| Aroyl Halides | Benzoyl Chloride | Introduction of an aromatic acyl group. rsc.org |
| Fluorinated Anhydrides | Pentafluoropropionic Anhydride | Increases volatility for GC analysis. jfda-online.com |
Silylation is a common derivatization technique used to prepare samples for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net This reaction involves replacing the active hydrogen of the amino group with a trimethylsilyl (B98337) (TMS) group or a related silyl (B83357) group. jfda-online.com The resulting silylated derivative is typically more volatile, less polar, and more thermally stable than the parent compound, leading to improved chromatographic performance with reduced peak tailing and better resolution. researchgate.net
A variety of silylating agents are available, each with different reactivities. The choice of reagent depends on the specific characteristics of the analyte and the desired reaction conditions.
Table 2: Common Silylating Reagents for Amine Derivatization
| Reagent | Abbreviation | Characteristics |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful TMS donor that reacts under mild conditions. researchgate.net |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-acetamides, with its by-product being very volatile. researchgate.net |
| N-Trimethylsilylimidazole | TMSI | Used to protect hydroxyl groups in the presence of amines, or to derivatize amines. psu.edu |
Alkylation of the amino group on the pyrimidine (B1678525) scaffold is another route for derivatization. However, the alkylation of aminopyrimidines can be complex, as the pyrimidine ring nitrogens are also potential sites for alkylation. europeanscience.org The reaction of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been shown to produce a mixture of N3- and O4-alkylated products, depending on the reaction conditions and reagents. europeanscience.org It is therefore expected that alkylation of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine could potentially occur at the exocyclic amino group or one of the ring nitrogen atoms. The regioselectivity of the reaction would likely be influenced by factors such as the solvent, base, and the nature of the alkylating agent. europeanscience.org
Modifications at the Pyrimidine Ring
The pyrimidine ring in this compound is an electron-deficient system due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and influencing oxidation, reduction, and substitution reactions.
The pyrimidine ring can undergo both oxidation and reduction, although these reactions are less common than substitutions. The electrochemical reduction of 4-aminopyrimidine (B60600) in acidic media involves a multi-electron process that reduces the 3,4 N=C double bond. umich.edu This initial reduction can be followed by subsequent chemical reactions such as deamination or isomerization. umich.edu In enzymatic systems, enzymes like dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of the C5-C6 double bond in pyrimidines like uracil (B121893) and thymine. umich.edu Conversely, dihydroorotate (B8406146) dehydrogenase oxidizes a dihydro-pyrimidine ring to create a C5-C6 double bond during pyrimidine biosynthesis. umich.edu These examples from related systems suggest that the pyrimidine core of this compound could potentially be modified through targeted redox chemistry.
The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. However, the presence of the activating amino group at the C4 position facilitates electrophilic attack, particularly at the C5 position. Halogenation of 2-aminopyrimidines with chlorine or bromine has been shown to occur at the 5-position, with yields being significantly improved by conducting the reaction in the presence of carbonates or oxides of group 2a metals like calcium carbonate. google.com
Conversely, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), especially at the electron-deficient 2, 4, and 6 positions. researchgate.netmhmedical.com While the target molecule already has substituents at these positions, a common synthetic strategy for building substituted pyrimidines involves the displacement of a leaving group, such as a halide, from these positions. nih.govmdpi.com For instance, the synthesis of related 4,6-diamino-5-alkoxypyrimidines can be achieved through a sequence of SNAr reactions starting from 4,6-dichloro-5-methoxypyrimidine. nih.gov In reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine, amines have been shown to selectively displace either the chloride or the sulfone group, depending on the reaction conditions and the nature of the amine. researchgate.net This highlights the potential for further substitution on the pyrimidine ring if a suitable leaving group were present.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-6-methylpyrimidin-4-one |
| 4,6-dichloro-5-methoxypyrimidine |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |
| 4-aminopyrimidine |
| Uracil |
| Thymine |
| Pivaloyl Chloride |
| Benzoyl Chloride |
| Pentafluoropropionic Anhydride |
| Trifluoroacetylimidazole (TFAI) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| N-Trimethylsilylimidazole (TMSI) |
| N-tert-Butyldimethylsilylimidazole (TBDMSI) |
Design and Synthesis of Conjugates and Prodrug Analogues (e.g., SATE Prodrug Approach)
Prodrug strategies are instrumental in medicinal chemistry for improving the therapeutic index of parent drug molecules by enhancing properties such as solubility, stability, and bioavailability. For amine-containing compounds like this compound, a variety of prodrug designs can be envisioned.
One notable approach is the S-acyl-2-thioethyl (SATE) prodrug strategy, which is particularly effective for masking phosphate (B84403) and phosphonate (B1237965) groups to facilitate cell membrane permeation. While direct application of the SATE approach to the amino group of this compound is not a standard application, a conceptually similar strategy could be employed by designing a conjugate that releases the parent amine upon enzymatic or chemical cleavage.
A more direct prodrug approach for the primary amino group involves the formation of derivatives that can be hydrolyzed in vivo to regenerate the active amine. These can include the synthesis of amides, carbamates, or N-Mannich bases. For instance, conjugation with amino acids can create amide prodrugs that may be recognized by peptidases, leading to targeted release. nih.gov The synthesis of such amino acid conjugates would typically involve the coupling of an N-protected amino acid to the 4-amino group of this compound using standard peptide coupling reagents, followed by deprotection.
The general scheme for synthesizing an amino acid prodrug of this compound is depicted below:
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
| This compound | N-Protected Amino Acid | e.g., DCC, EDC | N-(6-(Ethoxymethyl)-2-methylpyrimidin-4-yl)-amino acid amide |
Table 1: Generalized Synthesis of Amino Acid Prodrugs
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been successfully converted into O-alkyl-carbamate prodrugs through a one-pot, two-step procedure involving reaction with triphosgene (B27547) followed by displacement with an appropriate alcohol. unisi.it This strategy could be adapted to create carbamate (B1207046) prodrugs of the 4-amino group of this compound, potentially enhancing its pharmacokinetic profile.
Regioselective Functionalization of Pyrimidine Core
The pyrimidine ring in this compound is substituted with electron-donating (amino and methyl) and an alkoxymethyl group, which influence its reactivity towards electrophilic and nucleophilic reagents. The regioselectivity of further functionalization is dictated by the electronic and steric effects of these existing substituents.
The C5 position of the pyrimidine ring is the most likely site for electrophilic substitution, as it is activated by the adjacent electron-donating amino group at C4 and the methyl group at C2. Halogenation, nitration, or Friedel-Crafts type reactions, if conditions are carefully controlled, would be expected to occur at this position.
For nucleophilic aromatic substitution (SNAr) reactions, the introduction of a leaving group on the pyrimidine core is necessary. For instance, if a chloro or other halo substituent were present at the C2 or C6 positions, it could be displaced by various nucleophiles. The regioselectivity of such displacement reactions on dichloropyrimidines is highly dependent on the electronic nature of other substituents and the nature of the nucleophile. In 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5, secondary amines typically substitute at the C4 position, while tertiary amines have been shown to direct substitution to the C2 position. researchgate.net
A powerful method for the regioselective functionalization of pyrimidines involves directed metalation. The use of a directing group can facilitate C-H activation at a specific position, allowing for the introduction of a wide range of functional groups. For instance, magnesiation using TMPMgCl·LiCl has been employed for the regio- and chemoselective functionalization of various pyrimidine derivatives. nih.gov The amino group at the C4 position of this compound could potentially act as a directing group, guiding metalation to the C5 position.
The following table summarizes potential regioselective functionalization reactions on the pyrimidine core of a hypothetical precursor, 4-amino-2-methyl-6-chloropyrimidine, to illustrate the principles.
| Reaction Type | Reagent | Expected Position of Functionalization | Product Type |
| Nucleophilic Aromatic Substitution | Secondary Amine (e.g., Morpholine) | C6 | 6-Amino-substituted pyrimidine |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C6 | 6-Aryl-substituted pyrimidine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C6 | 6-Alkynyl-substituted pyrimidine |
Table 2: Potential Regioselective Reactions on a 6-Chloropyrimidine Analogue
These strategies for chemical derivatization and regioselective functionalization provide a versatile toolkit for the synthesis of novel analogues of this compound, enabling the fine-tuning of its properties for various applications.
Investigation of Biological Interactions and Target Elucidation Methodologies for 6 Ethoxymethyl 2 Methylpyrimidin 4 Amine
Biochemical Assay Development for Molecular Interaction Studies
Utilization of the Compound as a Molecular Probe or Ligand in Assays
There is no available research documenting the use of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine as a molecular probe or ligand in any biochemical assays.
Methodologies for Studying Compound-Enzyme Interactions
No studies have been published detailing the investigation of interactions between this compound and any specific enzymes.
Techniques for Investigating Compound-Receptor Binding
There is no information in the scientific literature regarding the binding of this compound to any biological receptors.
Elucidation of Molecular Mechanisms of Action
Research Approaches to Define Influences on Biological Pathways
No research has been conducted or published that defines the influence of this compound on any biological pathways.
Studies on Biochemical Target Engagement and Selectivity
There are no studies available that report on the biochemical target engagement, selectivity, or off-target profiling of this compound.
Strategies for Identifying and Validating Biological Targets
The process of elucidating the mechanism of action for a novel compound like this compound begins with the identification and validation of its biological targets. This is achieved through two complementary strategies: target-based screening, which tests the compound against known biological molecules, and phenotypic screening, which observes the compound's effects on whole cells or organisms to uncover its function.
Target-based screening operates on the hypothesis that the compound will bind to a specific, known biological target, such as an enzyme or receptor. Given that the pyrimidine (B1678525) core is a common feature in many kinase inhibitors, a primary approach for this compound would involve screening against a panel of protein kinases. nih.govebi.ac.uk
Enzymatic Assays: The most direct method involves in vitro enzymatic assays. For instance, the compound would be tested for its ability to inhibit the activity of specific enzymes. Cyclin-dependent kinases (CDK4/CDK6) and I-kappa B Kinase (IKK2) are common targets for pyrimidine-based inhibitors and are evaluated using assays that measure enzyme activity in the presence of the compound. ebi.ac.uknih.gov Similarly, other enzymes like cyclooxygenase-2 (COX-2) can be assessed for inhibition. tandfonline.com
The following table summarizes target-based methodologies applied to various pyrimidine analogues.
| Pyrimidine Analogue Class | Target(s) | Screening Methodology | Research Finding |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Enzymatic Inhibition Assays | Identified compounds with high potency and selectivity for CDK4/6. ebi.ac.uk |
| Aminopyrimidines | IKK2 | E-selectin Reporter Cell Assay | Characterized structure-activity relationships for IKK2 inhibition. nih.gov |
| Pyrimidine-based Hybrids | EGFR, VEGFR-2 | Enzymatic Inhibition Assays | Discovered compounds targeting both EGFR and VEGFR-2 kinases. tandfonline.com |
| Furanopyrimidines | MER, AXL | Kinase Inhibition Assays, Molecular Modeling | Developed dual inhibitors of MER and AXL receptor tyrosine kinases. nih.gov |
| Pyrimidine Analogs | COX-2 | Molecular Docking, Enzyme Immunoassay (EIA) | Identified a potent analog with strong binding affinity to COX-2. tandfonline.com |
Phenotypic screening involves testing a compound's effect on cellular or organismal behavior without a preconceived notion of its target. enamine.net This approach is particularly powerful for discovering novel biological activities and mechanisms of action. enamine.net For a new compound like this compound, phenotypic screens are a critical first step.
Cell-Based Assays: A common starting point is to screen the compound against a panel of human cancer cell lines to assess its anti-proliferative or cytotoxic effects. nih.gov Cell lines such as A549 (lung), HepG-2 (liver), and MCF-7 (breast) are frequently used. arabjchem.org A positive "hit" in such a screen—for example, the induction of cell death or inhibition of cell growth—prompts further investigation to identify the underlying molecular target responsible for the observed phenotype.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. A compound could be tested for its effects on cell cycle progression, apoptosis, cellular morphology, or the localization of specific proteins. This provides a rich dataset that can offer clues about the compound's mechanism of action.
The table below provides examples of phenotypic screens used for pyrimidine derivatives.
| Pyrimidine Derivative Class | Phenotypic Screen Type | Cell Lines/Organism | Observed Phenotype/Activity |
| Pyrido[2,3-d]pyrimidines | Cytotoxicity Assay (MTT) | A549 (lung), HaCaT (keratinocyte) | Strong cytotoxicity against A549 cells was observed. nih.gov |
| Pyridine and Pyrimidine Derivatives | Anti-inflammatory Assay (NO production) | RAW 264.7 Macrophages | Inhibition of nitric oxide production in LPS-stimulated cells. researchgate.netscilit.com |
| Tetrahydropyrimidines | Antimicrobial Assay | Trichophyton mentagrophytes | Strong antimicrobial efficiency with low MIC values. mdpi.com |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Anti-malarial Assay | Plasmodium falciparum | Inhibition of parasite growth. mdpi.com |
| Dihydrothiazinpyrimidones | Anti-infective Assay | Trypanosomes, Leishmania, M. tuberculosis | Broad-spectrum activity against multiple infectious agents. semanticscholar.org |
Comparative Analysis of Pyrimidine Analogue Interactions (Excluding Clinical Efficacy)
The biological activity of a pyrimidine derivative is highly dependent on the nature and position of its substituents. A comparative analysis of the molecular interactions of various analogues helps to establish a Structure-Activity Relationship (SAR), providing insight into how modifications to the core scaffold affect target binding. nih.gov This analysis is crucial for optimizing lead compounds.
For this compound, the key structural features are the 2-methyl group, the 4-amino group, and the 6-ethoxymethyl group. The interaction of this compound with a target, such as a kinase ATP-binding pocket, would be compared with other analogues to understand the role of each substituent.
Role of Substituents:
4-Amino Group: The amino group at the 4-position is often a critical hydrogen bond donor, typically interacting with the "hinge" region of a kinase ATP-binding site. Replacing this amine or altering its substitution pattern can dramatically affect binding affinity.
2-Methyl Group: Small alkyl groups at the 2-position can fit into small hydrophobic pockets within the target protein. Comparison with analogues having different groups at this position (e.g., larger alkyl groups, aromatic rings) can determine the optimal size and character for this pocket.
6-Ethoxymethyl Group: The ethoxymethyl group at the 6-position extends into the solvent-accessible region of a binding pocket. Modifications here can influence solubility and provide vectors for linking to other chemical moieties to improve potency or selectivity. nih.gov For instance, replacing this group with a phenyl ring or a halogen can significantly alter potency against specific kinases. nih.gov
The following table provides a comparative overview of how structural modifications on the pyrimidine core influence biological interactions, based on findings from various studies.
| Structural Feature / Modification | General Impact on Molecular Interaction | Example Analogue Class |
| Amine at C4-position | Acts as a key hydrogen bond donor, often crucial for anchoring the molecule in the ATP-binding site of kinases. | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines ebi.ac.uk |
| Substituent at C2-position | Interacts with hydrophobic pockets. The nature of the substituent (e.g., methyl vs. phenyl) modulates selectivity and potency. | N-(2-{[4-(Ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide derivatives evitachem.com |
| Substituent at C6-position | Extends toward the solvent-exposed region; modifications can enhance potency and alter pharmacokinetic properties. | Furanopyrimidines nih.gov |
| Fusion of a second ring (e.g., Thieno[2,3-d]pyrimidine) | Creates a larger, more rigid scaffold that can form additional interactions (e.g., pi-stacking) with the target, often increasing potency. | Thienopyrimidines researchgate.net |
| N-methylation of amide side chains | Removes hydrogen bond donor capability and can alter the compound's conformation, often leading to a significant decrease in activity. | Macrocyclic ent-verticilide (B1192736) analogues nih.gov |
By systematically applying these target- and phenotype-based methodologies and conducting a thorough comparative analysis of its interactions relative to known analogues, the biological function and therapeutic potential of this compound can be comprehensively investigated.
Future Directions and Emerging Research Avenues for 6 Ethoxymethyl 2 Methylpyrimidin 4 Amine in Chemical Science
Exploration of Novel Synthetic Pathways and Methodological Enhancements
The synthesis of functionalized pyrimidines is a cornerstone of medicinal and organic chemistry. tandfonline.com While traditional batch methods have been effective, future research on 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine will likely pivot towards more efficient, sustainable, and scalable synthetic strategies. Methodological enhancements such as flow chemistry, microwave-assisted synthesis, and multicomponent reactions are set to redefine the production of this and related compounds. acs.orgsciencescholar.usmdpi.com
Flow Chemistry: Continuous flow synthesis offers substantial advantages over conventional batch processing, including improved reaction control, enhanced safety, higher yields, and simplified purification. acs.orgmdpi.com For a molecule like this compound, a flow-based approach could streamline the multi-step process, reducing waste and enabling rapid production. A "catch-react-release" strategy, which utilizes monolith-supported reagents, could be developed to facilitate the assembly of the 2-aminopyrimidine (B69317) core, offering benefits like automation and containment of byproducts. acs.orgacs.orgfigshare.com
Advanced Catalysis and Reaction Conditions: The use of novel catalysts, such as Lewis acids or transition metals, can improve the efficiency and regioselectivity of pyrimidine (B1678525) ring formation. mdpi.com Furthermore, sustainable techniques like ultrasound-assisted synthesis can accelerate reaction times and improve yields under milder conditions, aligning with the principles of green chemistry. nih.gov Research could focus on developing a one-pot, multicomponent reaction that combines the necessary building blocks under microwave irradiation or ultrasonic conditions to construct the target molecule in a single, efficient step. sciencescholar.us
A comparative overview of a hypothetical traditional versus a novel synthetic approach is presented below.
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Traditional Batch Synthesis | Novel Flow Synthesis |
|---|---|---|
| Reaction Time | Potentially hours to days for multi-step processes | Dramatically reduced, often to minutes per step vapourtec.com |
| Yield & Purity | Variable, may require extensive purification | Generally higher yields and purity due to precise control |
| Scalability | Challenging to scale up consistently | Readily scalable by extending operation time |
| Safety | Handling of large volumes of reagents can be hazardous | Improved safety with smaller reaction volumes at any given time mdpi.com |
| Sustainability | Generates more solvent and reagent waste | Reduced waste, more energy-efficient |
This table is interactive. Users can sort and filter the data.
Advanced Structural Biology Techniques for High-Resolution Interaction Studies
Understanding how a molecule interacts with its biological target at an atomic level is fundamental to modern drug discovery. For this compound, advanced structural biology techniques are crucial for elucidating its mechanism of action and guiding the design of more potent and selective derivatives. nih.gov
X-Ray Crystallography: This technique remains the gold standard for obtaining high-resolution 3D structures of protein-ligand complexes. acs.org Future studies could involve co-crystallizing this compound with a target protein (e.g., a kinase or other enzyme). The resulting crystal structure would reveal the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and the role of solvent molecules, which is invaluable for structure-based drug design. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular interactions in solution, closely mimicking physiological conditions. springernature.comazolifesciences.comnih.gov It is particularly adept at detecting weak or transient interactions, which are often missed by other methods. nih.gov Ligand-observed NMR experiments could be used to screen this compound against a target, while protein-observed NMR can map the binding site on the protein surface by monitoring chemical shift perturbations upon ligand binding. azolifesciences.comresearchgate.net
Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has made it an indispensable tool for studying large, complex, or membrane-bound proteins that are difficult to crystallize. nih.gov As the technology continues to improve, cryo-EM is becoming increasingly viable for visualizing small molecule binding. nih.govcryoem-solutions.com This technique could be applied to understand how this compound interacts with large macromolecular assemblies, providing insights into its function in a more native context. nih.govescholarship.org
Table 2: Application of Structural Biology Techniques
| Technique | Information Provided | Potential Application for the Compound |
|---|---|---|
| X-Ray Crystallography | High-resolution 3D structure of the binding site | Precisely map interactions with a target enzyme, guiding optimization of substituents. acs.org |
| NMR Spectroscopy | Binding affinity, kinetics, and conformational changes in solution | Confirm target engagement and study dynamic interactions in a physiological-like state. nih.gov |
| Cryo-Electron Microscopy | Structure of large, flexible protein-ligand complexes | Visualize binding to complex targets not amenable to crystallography or NMR. nih.gov |
This table is interactive. Users can sort and filter the data.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming chemical and pharmaceutical research by enabling rapid, data-driven decision-making. repcomseet.org Applying these computational tools to this compound can accelerate the discovery and optimization of new derivatives with desired properties.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms like artificial neural networks or random forests. scirp.orgnih.gov By training a model on a dataset of pyrimidine derivatives and their measured biological activities, researchers can predict the activity of novel, virtual analogs of this compound. This allows for the prioritization of synthetic efforts on the most promising candidates. scirp.org
Computational Screening: Virtual libraries containing millions of theoretical derivatives of the core scaffold can be screened in silico against a structural model of a biological target. nih.govmdpi.com This process, powered by ML-enhanced scoring functions, can identify compounds with high predicted binding affinity, significantly narrowing the field for experimental validation. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. By providing the this compound scaffold as a starting point and defining objectives (e.g., high potency, low toxicity), these models can propose novel derivatives that a human chemist might not have conceived.
Table 3: AI and Machine Learning in Compound Development
| AI/ML Application | Description | Specific Goal for the Compound |
|---|---|---|
| Predictive QSAR | Develops models correlating molecular structure with biological activity. scirp.org | Predict the potency of new analogs before synthesis. |
| Virtual Screening | Computationally docks large libraries of compounds into a target's active site. mdpi.com | Identify high-affinity binders from a virtual library of derivatives. |
| Generative Models | Creates novel molecular structures based on learned chemical rules and desired properties. | Design next-generation molecules with improved, multi-parameter profiles. |
This table is interactive. Users can sort and filter the data.
Development of the Compound as a Scaffold for Complex Chemical Entities
The true potential of this compound may lie in its use as a versatile building block, or scaffold, for the construction of more complex and highly functionalized molecules. The pyrimidine core is a privileged structure in medicinal chemistry, and its strategic functionalization can lead to compounds with novel biological activities. tandfonline.comacs.orgnih.gov
Scaffold-Based Library Synthesis: The distinct functional handles on the molecule—the 4-amino group, the 2-methyl group, and the 6-ethoxymethyl group—provide multiple points for diversification. The amino group is particularly useful for forming amide bonds or participating in cross-coupling reactions to attach a wide array of substituents. nih.gov This enables the creation of large, focused libraries of related compounds for high-throughput screening. nih.gov
Fragment-Based Drug Discovery (FBDD): The compound itself could serve as a starting fragment in an FBDD campaign. If NMR screening shows that it binds weakly to a target, its structure can be elaborated upon. The ethoxymethyl group, for instance, could be grown into the active site to pick up additional favorable interactions, progressively increasing binding affinity and potency.
Synthesis of Fused Heterocycles: The 4-amino group and the adjacent ring nitrogen can be used as anchor points to construct fused ring systems, such as imidazo[1,2-a]pyrimidines or thiazolo[4,5-d]pyrimidines. dntb.gov.uaresearchgate.net This strategy dramatically alters the shape and electronic properties of the molecule, opening up possibilities for interacting with entirely new biological targets. jchr.orgnih.gov
Table 4: Potential Sites for Chemical Diversification
| Functional Group | Potential Reactions | Resulting Structures |
|---|---|---|
| 4-Amino Group | Acylation, Sulfonylation, Buchwald-Hartwig coupling | Amides, sulfonamides, N-aryl derivatives |
| 2-Methyl Group | Functionalization (e.g., via lithiation/electrophile quench) | Introduction of new side chains |
| Pyrimidine Core | Cyclocondensation reactions | Fused bicyclic and tricyclic heterocycles researchgate.net |
This table is interactive. Users can sort and filter the data.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxymethyl CH₂ at δ ~3.5 ppm, pyrimidine C4-amine NH₂ at δ ~6.8 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₄N₃O: calc. 180.1136, obs. 180.1138) .
- IR Spectroscopy : Detects N-H stretches (~3350 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).
How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent variation : Replace the ethoxymethyl group with morpholine or trifluoromethylphenyl groups to modulate lipophilicity and target affinity .
- Bioisosteric replacement : Substitute the pyrimidine ring with pyrido[3,2-d]pyrimidine to enhance π-stacking interactions .
- Synthetic methodology : Use Suzuki-Miyaura coupling for introducing aryl groups or click chemistry for triazole linkages .
What purification strategies are recommended for isolating this compound?
Basic Research Question
- Column chromatography : Employ silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate polar byproducts.
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, yielding crystals suitable for XRD .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
